3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one
Description
3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a (4-methoxyphenyl)methoxy moiety. This compound belongs to the isoflavone class, known for diverse biological activities, including enzyme inhibition and antioxidant effects. Its molecular formula is C₂₄H₂₀O₅, with a molecular weight of 412.4 g/mol.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-17-9-7-16(8-10-17)14-28-18-11-12-20-23(13-18)29-15-21(24(20)25)19-5-3-4-6-22(19)27-2/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNQUFMSVXSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one typically involves the condensation of appropriate substituted benzaldehydes with 2-hydroxyacetophenone derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate. The resulting intermediate undergoes cyclization to form the chromenone core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced chromenone core.
Substitution: Halogenated flavonoid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Position and Electronic Effects :
- The 2-methoxyphenyl group at C3 in the target compound introduces steric hindrance and ortho-substitution effects, which may alter binding affinity compared to para-substituted analogs like G1 .
- The (4-methoxyphenyl)methoxy group at C7 provides extended conjugation and increased hydrophobicity compared to hydroxylated derivatives (e.g., Compound 1 in ), enhancing membrane permeability .
Biological Activity Trends: AChE Inhibition: Compounds with basic amine side chains (e.g., G1 in ) show stronger AChE inhibition than methoxy-substituted derivatives, likely due to ionic interactions with the enzyme’s catalytic site . Tyrosinase Inhibition: Hydroxyl groups at C7/C8 (e.g., Compound 111) improve tyrosinase binding via hydrogen bonding, whereas methoxy groups reduce activity . Antimicrobial Activity: Electron-withdrawing groups (e.g., chlorine in 4a) enhance antimicrobial potency compared to methoxy donors .
Physicochemical Properties: Lipophilicity: The target compound’s LogP is estimated to be higher than hydroxylated analogs (e.g., Compound 1) but lower than chlorinated derivatives (e.g., 4a), balancing solubility and bioavailability .
Biological Activity
3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one, a compound belonging to the flavonoid family, has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16O6
- Molecular Weight : 328.316 g/mol
- CAS Number : 93876-56-3
Flavonoids, including the compound , are known to exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : Flavonoids can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Properties : They may induce apoptosis in cancer cells and inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway.
- Anti-inflammatory Effects : Flavonoids can inhibit pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.0 | Induction of apoptosis and cell cycle arrest |
| HCT116 (Colon) | 7.5 | Inhibition of proliferation via MAPK pathway |
| A549 (Lung) | 6.0 | Reactive oxygen species (ROS) generation |
These findings indicate that the compound exhibits significant cytotoxicity against these cancer types, suggesting its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation:
- Cytokine Inhibition : It effectively reduced the levels of TNF-alpha and IL-6 in vitro.
- Animal Models : In a carrageenan-induced paw edema model, it significantly decreased swelling compared to control groups.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) evaluated the efficacy of various flavonoids, including this compound, against breast cancer cell lines. The compound demonstrated an IC50 value of 5.0 µM, significantly lower than standard chemotherapeutics like doxorubicin (IC50 = 10 µM) .
Case Study 2: Anti-inflammatory Potential
In a separate investigation into anti-inflammatory agents, researchers found that this compound reduced the expression of COX-2 by 70% in lipopolysaccharide-stimulated macrophages . This highlights its potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

